Meclinertant

Description

Properties

IUPAC Name |

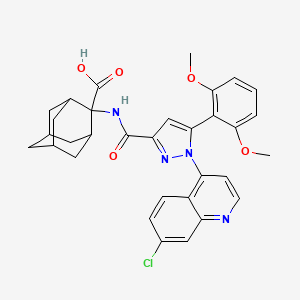

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLJVOXRWLXDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163360 | |

| Record name | Meclinertant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146362-70-1 | |

| Record name | Meclinertant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146362-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclinertant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146362701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclinertant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meclinertant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECLINERTANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JBP4SI96H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SR-48692: A Technical Guide to its Neurotensin Receptor 1 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity profile of SR-48692, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). The following sections provide a comprehensive overview of its binding affinity, functional antagonism, the experimental protocols used for its characterization, and its place within the broader context of G protein-coupled receptor (GPCR) signaling and drug development workflows.

Data Presentation: Quantitative Analysis of Receptor Affinity and Selectivity

SR-48692 demonstrates a high affinity for the neurotensin receptor 1 (NTS1) and significantly lower affinity for the neurotensin receptor 2 (NTS2), establishing it as a selective NTS1 antagonist. The binding affinity of SR-48692 has been characterized across various species and cell lines using radioligand binding assays.

Binding Affinity of SR-48692 for Neurotensin Receptor 1 (NTS1)

| Species/Cell Line | Assay Type | Radioligand | Parameter | Value (nM) | Reference |

| Guinea Pig (Brain) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 0.99 ± 0.14 | [1] |

| Rat (Mesencephalic Cells) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 4.0 ± 0.4 | [1] |

| Rat (Cloned NTS1 in COS-7) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 7.6 ± 0.6 | [1] |

| Human (Newborn Brain) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 17.8 ± 0.9 | [1] |

| Human (Adult Brain) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 8.7 ± 0.7 | [1] |

| Human (HT-29 Cells) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 30.3 ± 1.5 | [1] |

| Human (HT-29 Cells) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 15.3 | [2] |

| Mouse (N1E115 Cells) | Competition Binding | ¹²⁵I-Neurotensin | IC₅₀ | 20.4 | [2] |

| Human (NCI-H209 Cells) | Competition Binding | ³H-SR48692 | IC₅₀ | 20 | [3] |

| Guinea Pig (Ileum & Colon) | Competition Binding | ¹²⁵I-Neurotensin | Kᵢ | ~3 | [4] |

Selectivity Profile: NTS1 vs. NTS2

SR-48692's selectivity for NTS1 is evident when comparing its binding affinity for the two neurotensin receptor subtypes. It displaces radiolabeled neurotensin from the low-affinity, levocabastine-sensitive NTS2 sites at significantly higher concentrations than those required for NTS1.[1]

| Receptor Subtype | Species (Tissue) | Parameter | Value (nM) | Selectivity (NTS2/NTS1) | Reference |

| NTS1 | Guinea Pig (Brain) | IC₅₀ | 0.99 | ~35-83x | [1] |

| NTS2 | Mouse (Brain) | IC₅₀ | 34.8 ± 8.3 | [1] | |

| NTS2 | Rat (Brain) | IC₅₀ | 82.0 ± 7.4 | [1] |

Functional Antagonism

In addition to its binding affinity, the functional antagonism of SR-48692 at the NTS1 receptor has been quantified. In the human colon carcinoma cell line HT-29, SR-48692 competitively antagonizes neurotensin-induced intracellular Ca²⁺ mobilization with a pA₂ value of 8.13 ± 0.03.[1]

Off-Target Selectivity Profile: A Representative Overview

Disclaimer: The following table is a representative example of a GPCR safety panel and does not represent actual experimental data for SR-48692.

| Receptor Family | Representative Receptors in Panel |

| Adrenergic | α₁, α₂ₐ, β₁, β₂ |

| Dopamine | D₁, D₂, D₃ |

| Serotonin | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ |

| Muscarinic | M₁, M₂, M₃ |

| Histamine | H₁, H₂ |

| Opioid | μ, δ, κ |

| Cannabinoid | CB₁, CB₂ |

| Angiotensin | AT₁ |

| Endothelin | ETₐ |

| Chemokine | CCR5, CXCR4 |

Experimental Protocols

The characterization of SR-48692's selectivity relies on a combination of binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of SR-48692 for NTS1 and NTS2 receptors.

Materials:

-

Cell membranes prepared from cells expressing the target receptor (e.g., HT-29 for NTS1, or recombinant cells for NTS1 or NTS2).

-

Radioligand (e.g., ¹²⁵I-Neurotensin).

-

SR-48692 at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[5]

-

Assay Setup: In a 96-well plate, add assay buffer, SR-48692 at various concentrations (serially diluted), and the radioligand at a fixed concentration (typically at or below its Kₔ).[5]

-

Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of SR-48692 that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of SR-48692 by measuring its ability to block agonist-induced calcium release.

Materials:

-

Cells expressing the NTS1 receptor (e.g., HT-29).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Neurotensin (agonist).

-

SR-48692 at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.[7]

-

Compound Addition: Wash the cells with assay buffer. Add various concentrations of SR-48692 to the wells and incubate for a predetermined period to allow for receptor binding.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Simultaneously add a fixed concentration of neurotensin (agonist) to all wells and measure the change in fluorescence intensity over time.[7][8]

-

Data Analysis: The antagonist effect of SR-48692 is determined by its ability to reduce the agonist-induced fluorescence signal. Plot the response against the concentration of SR-48692 to determine the IC₅₀. The Schild analysis can be used to determine the pA₂ value, a measure of competitive antagonism.

Mandatory Visualizations

NTS1 Receptor Signaling Pathway

The neurotensin receptor 1 (NTS1) is a G protein-coupled receptor that primarily couples to the Gαq subunit, initiating a cascade of intracellular signaling events.

Caption: NTS1 receptor signaling cascade initiated by neurotensin and inhibited by SR-48692.

Experimental Workflow for Determining NTS1 Selectivity

The determination of a compound's selectivity for the NTS1 receptor involves a multi-step process encompassing both binding and functional assays.

Caption: A streamlined workflow for characterizing the selectivity of an NTS1 receptor antagonist.

References

- 1. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 3. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the nonpeptide neurotensin antagonist, SR 48692, and two enantiomeric analogs, SR 48527 and SR 49711, on neurotensin binding and contractile responses in guinea pig ileum and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

SR-48692 (CAS Number: 146362-70-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-48692, also known as Meclinertant, is a potent, selective, and orally bioavailable non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1][2] With the CAS number 146362-70-1, this small molecule has become an invaluable tool in neuroscience and cancer research for elucidating the physiological and pathological roles of the neurotensin system.[3][4] This technical guide provides an in-depth overview of SR-48692, including its chemical properties, mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

Chemical and Physical Properties

SR-48692 is a complex organic molecule with the chemical name 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 146362-70-1 | [1] |

| Molecular Formula | C₃₂H₃₁ClN₄O₅ | [1] |

| Molecular Weight | 587.07 g/mol | [1] |

| Appearance | White to beige powder | [5] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (≥2 mg/mL, warmed) | [5] |

| Storage | Store at -20°C | [5] |

Mechanism of Action

SR-48692 functions as a competitive antagonist of the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR).[1] Neurotensin (NT), an endogenous tridecapeptide, binds to NTS1 and activates downstream signaling cascades. SR-48692 selectively binds to NTS1, preventing the binding of neurotensin and thereby inhibiting its biological effects.[1] It exhibits high selectivity for NTS1 over the neurotensin receptor 2 (NTS2).[1]

Quantitative Biological Data

The biological activity of SR-48692 has been extensively characterized across various in vitro and in vivo models. The following tables summarize key quantitative data.

Binding Affinity Data

| Parameter | Cell Line / Tissue | Value (nM) | Reference(s) |

| IC₅₀ | HT29 cell membranes | 15.3 | [1] |

| IC₅₀ | N1E115 cell membranes | 20.4 | [1] |

| IC₅₀ | NCI-H209 cells (³H-SR48692) | 20 | [6] |

| IC₅₀ | NCI-H209 cells (¹²⁵I-NT) | 200 | [6] |

| Kᵢ | HT-29 cells | 7.4 | [7] |

| Kₑ | NTS1 | 36 | [1] |

| Kₑ | LTK- cells (rat NT receptor) | 3.4 | [8] |

In Vivo Efficacy

| Model System | Dosage | Effect | Reference(s) |

| Nude mice (NCI-H209 xenograft) | 0.4 mg/kg per day | Inhibited tumor proliferation | [6] |

| Ovarian cancer model | In combination with carboplatin | Enhanced apoptotic response and inhibited drug efflux | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SR-48692.

Radioligand Binding Assay

This assay is used to determine the binding affinity of SR-48692 to the NTS1 receptor.

a. Materials:

-

Cell membranes expressing NTS1 (e.g., from HT29 or NCI-H209 cells)

-

[³H]SR-48692 or [¹²⁵I]-Neurotensin (radioligand)

-

Unlabeled SR-48692 (competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

b. Protocol:

-

Prepare serial dilutions of unlabeled SR-48692 in assay buffer.

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

For competition binding, add varying concentrations of unlabeled SR-48692. For saturation binding, add varying concentrations of the radioligand.

-

Add the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine IC₅₀ or Kₑ values.

Calcium Mobilization Assay

This functional assay measures the ability of SR-48692 to block neurotensin-induced intracellular calcium release.

a. Materials:

-

Cells expressing NTS1 (e.g., HT29 or CHO-K1 cells stably expressing hNTS1)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Neurotensin

-

SR-48692

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader

b. Protocol:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of SR-48692 to the wells and incubate for a short period.

-

Measure the baseline fluorescence.

-

Add a fixed concentration of neurotensin to stimulate calcium release and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence intensity to determine the inhibitory effect of SR-48692.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of SR-48692 on the proliferation of cancer cells.

a. Materials:

-

Cancer cell lines (e.g., NCI-H209, NCI-H345, or ovarian cancer cell lines)

-

SR-48692

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

b. Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of SR-48692 and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Visualizations

SR-48692, by antagonizing the NTS1 receptor, inhibits a cascade of downstream signaling events that are typically initiated by neurotensin. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of mitogen-activated protein kinase (MAPK) pathways and transcription factors like NF-κB, ultimately influencing cellular processes such as proliferation, survival, and inflammation.

Caption: NTS1 Receptor Signaling Pathway and Inhibition by SR-48692.

Caption: Experimental Workflow for SR-48692 Characterization.

References

- 1. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Neurotensin (NTS) and its receptor (NTSR1) causes EGFR, HER2 and HER3 over-expression and their autocrine/paracrine activation in lung tumors, confirming responsiveness to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]

- 5. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function and mechanism of neurotensin (NTS) and its receptor 1 (NTSR1) in occurrence and development of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Meclinertant in Dopamine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclinertant (SR-48692) is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor type 1 (NTS1).[1] Neurotensin, a tridecapeptide, plays a significant role as a neuromodulator in the central nervous system, where it closely interacts with the dopaminergic system. This interaction is implicated in various physiological and pathological processes, including the regulation of mood, reward, and the pathophysiology of disorders such as schizophrenia and addiction. This compound serves as a critical pharmacological tool to dissect the intricate relationship between neurotensin and dopamine (B1211576) signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on dopamine-mediated behaviors, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound was the first non-peptide antagonist developed for the NTS1 receptor, demonstrating high affinity and selectivity.[1] Its development provided a valuable tool for studying the physiological and pathological roles of neurotensin without the limitations of peptide-based antagonists. This compound is orally bioavailable and has been shown to produce anxiolytic and anti-addictive effects in animal studies.[1]

This compound and the Neurotensin-Dopamine Interaction

The neurotensin and dopamine systems are intricately linked in several key brain regions, including the ventral tegmental area (VTA) and the nucleus accumbens, which are central to the brain's reward circuitry. Neurotensin is known to modulate the firing of dopaminergic neurons and influence dopamine release. This compound, by blocking the NTS1 receptor, allows for the precise investigation of neurotensin's influence on dopamine signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's interaction with the NTS1 receptor and its impact on dopamine-related processes.

Table 1: this compound (SR-48692) Binding Affinity for Neurotensin Receptors

| Species/Cell Line | Receptor Subtype | Parameter | Value | Reference |

| Guinea Pig Brain | NTS1 | IC50 | 0.99 ± 0.14 nM | [2] |

| Rat Mesencephalic Cells | NTS1 | IC50 | 4.0 ± 0.4 nM | [2] |

| COS-7 Cells (rat NTS1) | NTS1 | IC50 | 7.6 ± 0.6 nM | [2] |

| Newborn Mouse Brain | NTS1 | IC50 | 13.7 ± 0.3 nM | [2] |

| Newborn Human Brain | NTS1 | IC50 | 17.8 ± 0.9 nM | [2] |

| Adult Human Brain | NTS1 | IC50 | 8.7 ± 0.7 nM | [2] |

| HT-29 Cells | NTS1 | IC50 | 15.3 nM | [3] |

| N1E115 Cells | NTS1 | IC50 | 20.4 nM | [3] |

| NCI-H209 Cells | NTS1 | IC50 | 20 nM | [4] |

| HT-29 Cells | NTS1 | pA2 | 8.13 ± 0.03 | [2] |

| - | NTS1 | Ke | 36 nM | [3] |

| Adult Mouse Brain | NTS (low affinity) | IC50 | 34.8 ± 8.3 nM | [2] |

| Adult Rat Brain | NTS (low affinity) | IC50 | 82.0 ± 7.4 nM | [2] |

Table 2: Effect of this compound (SR-48692) on Dopamine-Related Processes

| Experimental Model | Measured Effect | This compound (SR-48692) Concentration/Dose | Result | Reference |

| Guinea Pig Striatal Slices | Antagonism of Neurotensin-stimulated K+-evoked [3H]dopamine release | IC50 = 0.46 ± 0.02 nM | Potent blockade of neurotensin's effect on dopamine release. | [2] |

| Rat Striatal Slices | Antagonism of Neurotensin (10 nM)-induced increase in K+-evoked [3H]dopamine release | IC50 = 1.2 ± 0.11 nM | Significant inhibition of neurotensin-stimulated dopamine release. | [5] |

| Rat Mesencephalic Cultures | Suppression of Neurotensin (10 nM)-induced increase in K+-evoked [3H]dopamine release | 100 nM | Suppression of the neurotensin-induced effect. | [5] |

| Rats | Antagonism of apomorphine-induced yawning | 0.04-0.64 mg/kg (orally) | 50-65% antagonism. | [6] |

| Mice | Antagonism of intrastriatal apomorphine-induced turning behavior | 0.04-0.64 mg/kg (orally) | 50-65% antagonism. | [6] |

| Mice | Antagonism of intrastriatal amphetamine-induced turning behavior | 0.04-0.64 mg/kg (orally) | 50-65% antagonism. | [6] |

| Rats | Effect on neurotensin-induced increase in dopamine efflux in the nucleus accumbens (in vivo voltammetry) | 0.1-10 mg/kg | No effect on the neurotensin-induced increase. | [7] |

Signaling Pathways and Experimental Workflows

Neurotensin-Dopamine Signaling Pathway

Neurotensin, upon binding to the NTS1 receptor on dopaminergic neurons, can modulate dopamine release and neuronal activity. This compound acts by competitively blocking this receptor, thereby inhibiting the downstream effects of neurotensin on the dopamine system.

Caption: this compound blocks neurotensin's modulation of dopamine release.

Experimental Workflow: In Vivo Microdialysis

In vivo microdialysis is a key technique to measure extracellular dopamine levels in specific brain regions of freely moving animals, providing insights into the effects of compounds like this compound.

Caption: Workflow for in vivo microdialysis to measure dopamine.

Experimental Protocols

Radioligand Binding Assay for NTS1 Receptor

This protocol is adapted from standard methods for determining the binding affinity of a compound to the NTS1 receptor.

-

Materials:

-

Cell membranes expressing the NTS1 receptor (e.g., from HT-29 cells or transfected cell lines).

-

Radioligand: [³H]SR-48692 or ¹²⁵I-labeled neurotensin.

-

Unlabeled this compound (SR-48692) for competition assays.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filter manifold.

-

Scintillation counter.

-

-

Procedure (Competition Binding):

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add binding buffer, cell membranes, and the radioligand at a fixed concentration (typically at or below its Kd).

-

Add the different concentrations of unlabeled this compound to the respective wells. For total binding, add buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled neurotensin or this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a filter manifold.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Measurement

This protocol describes a general procedure for measuring extracellular dopamine levels in the striatum of freely moving rats.

-

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2-4 mm membrane length).

-

Guide cannula.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound (SR-48692) solution for administration.

-

HPLC system with electrochemical detection (HPLC-ECD).

-

-

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement and allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Post-Treatment Sample Collection: Continue to collect dialysate samples at the same intervals for several hours to monitor changes in extracellular dopamine concentrations.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentration of dopamine.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and analyze the data statistically.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

-

Apomorphine-Induced Yawning in Rats

This behavioral model is used to assess the functional interaction of compounds with the central dopaminergic system.

-

Animals: Male rats (e.g., Wistar or Sprague-Dawley).

-

Procedure:

-

Habituate the rats to the observation cages for at least 30 minutes before the experiment.

-

Administer this compound (e.g., 0.04-0.64 mg/kg, orally) or vehicle at a predetermined time before the apomorphine (B128758) challenge.

-

Administer a sub-threshold dose of apomorphine (e.g., 0.07 mg/kg, subcutaneously) that reliably induces yawning.

-

Immediately after apomorphine injection, place the rats individually in the observation cages and record the number of yawns over a specific period (e.g., 30-60 minutes).

-

Compare the number of yawns in the this compound-treated group to the vehicle-treated group to determine the percentage of antagonism.

-

Amphetamine-Induced Turning Behavior in Unilaterally 6-OHDA Lesioned Mice

This model is used to study the effects of compounds on dopamine-mediated motor behavior.

-

Animals: Mice with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.

-

Procedure:

-

Administer this compound (e.g., 0.04-0.64 mg/kg, orally) or vehicle.

-

After a specified pretreatment time, administer amphetamine (e.g., 10 µg, intrastriatally) to induce rotational behavior.

-

Place the mice in a rotometer and record the number of full 360° turns in both directions (ipsilateral and contralateral to the lesion) over a set period (e.g., 60-90 minutes).

-

Calculate the net rotations (contralateral minus ipsilateral) and compare the results between the this compound-treated and vehicle-treated groups.

-

Conclusion

This compound is an indispensable tool for elucidating the complex interplay between the neurotensin and dopamine systems. Its high affinity and selectivity for the NTS1 receptor allow for precise pharmacological manipulation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate the role of this compound in dopamine signaling and its potential therapeutic applications in dopamine-related neurological and psychiatric disorders. Further research, particularly utilizing in vivo microdialysis to clarify the direct effects of this compound on basal dopamine levels, will continue to enhance our understanding of this important neuromodulatory system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 4. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SR 48692 inhibits neurotensin-induced [3H]dopamine release in rat striatal slices and mesencephalic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of SR 48692, a selective non-peptide neurotensin receptor antagonist, on two dopamine-dependent behavioural responses in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SR 48692, a non-peptide neurotensin receptor antagonist differentially affects neurotensin-induced behaviour and changes in dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

SR-48692 Effects on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-48692, also known as Meclinertant, is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTSR1). Neurotensin (NT) is a neuropeptide that has been implicated as an autocrine and paracrine growth factor in a variety of human cancers. By blocking the interaction of NT with NTSR1, SR-48692 has emerged as a promising therapeutic agent with the potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. This technical guide provides an in-depth overview of the effects of SR-48692 on cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action

SR-48692 exerts its anti-cancer effects primarily by antagonizing the NTSR1. The binding of neurotensin to NTSR1 activates several downstream signaling cascades that promote cell growth, survival, and migration. SR-48692 competitively inhibits this binding, thereby attenuating these pro-tumorigenic signals.

Data Presentation: In Vitro and In Vivo Efficacy of SR-48692

The following tables summarize the quantitative data on the effects of SR-48692 on cancer cells, both as a single agent and in combination with other therapies.

Table 1: In Vitro Efficacy of SR-48692 - Binding Affinity and Functional Inhibition

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| NCI-H209 | Small Cell Lung Cancer | Radioligand Binding | IC50 for ³H-SR-48692 binding | 20 nM | |

| NCI-H209 | Small Cell Lung Cancer | Radioligand Binding | IC50 for inhibiting ¹²⁵I-NT binding | 200 nM | |

| MIA PaCa-2 | Pancreatic Cancer | Calcium Mobilization | IC50 for inhibiting NT-induced Ca²⁺ increase | 4.9 nM | [1] |

| PANC-1 | Pancreatic Cancer | Calcium Mobilization | IC50 for inhibiting NT-induced Ca²⁺ increase | 4.1 nM | [1] |

| HT29 | Colon Carcinoma | Radioligand Binding | IC50 for inhibiting ¹²⁵I-NT binding | 15.3 nM | [2] |

| N1E115 | Neuroblastoma | Radioligand Binding | IC50 for inhibiting ¹²⁵I-NT binding | 20.4 nM | [2] |

Table 2: In Vitro Efficacy of SR-48692 - Inhibition of Cell Proliferation

| Cell Line | Cancer Type | Assay | Effect of SR-48692 | IC50 | Reference |

| NCI-H209 | Small Cell Lung Cancer | MTT Assay | Concentration-dependent inhibition of proliferation | Not specified | |

| NCI-H345 | Small Cell Lung Cancer | MTT Assay | Concentration-dependent inhibition of proliferation | Not specified | |

| MIA PaCa-2 | Pancreatic Cancer | Growth Assay | Inhibition of cell growth | Not specified | [1] |

| PANC-1 | Pancreatic Cancer | Growth Assay | Inhibition of cell growth | Not specified | [1] |

| A375 | Melanoma | MTT Assay, Cell Counting, BrdU Incorporation | Reduced cell proliferation | Not specified | [3] |

| GL261 | Glioblastoma | MTT Assay | Decreased cell viability | 25.74 µM | [4] |

| A172 | Glioblastoma | MTT Assay | Decreased cell viability | 47.13 µM | [4] |

| U251 | Glioblastoma | MTT Assay | Decreased cell viability | 17.07 µM | [4] |

Table 3: In Vitro Efficacy of SR-48692 in Combination Therapy

| Cell Line | Cancer Type | Combination Agent | Effect | IC50 of Combination Agent (with SR-48692) | IC50 of Combination Agent (alone) | Reference |

| SKOV3 | Ovarian Cancer | Carboplatin | Enhanced inhibition of cell viability | 70.19 ± 6.12 µM | 127.50 ± 13.75 µM | |

| A2780-R1 | Ovarian Cancer | Carboplatin | Enhanced inhibition of cell viability | 136.00 ± 30.60 µmol/L | 338.20 ± 61.61 µmol/L | [5] |

Table 4: In Vivo Efficacy of SR-48692

| Cancer Type | Xenograft Model | Treatment | Effect | Reference |

| Small Cell Lung Cancer | NCI-H209 xenografts in nude mice | SR-48692 (0.4 mg/kg per day) | Inhibited xenograft proliferation | |

| Melanoma | A375 cells in NOD/SCID mice | SR-48692 | Inhibited tumor growth | [3] |

| Prostate Cancer | PC-3M orthotopic xenografts in mice | SR-48692 with radiation | Significantly reduced tumor burden | [6] |

| Colon Cancer | LoVo xenografts in athymic nude mice | SR-48692 (2 mg/kg, t.i.d.) | Blocked NT-stimulated tumor growth | [7] |

| Glioblastoma | U251 xenografts in nude mice | SR-48692 (10 mg/kg) | Reduced tumor size, weight, and volume | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assays

1. MTT Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SR-48692 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

2. Clonogenic Assay

-

Principle: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.

-

Protocol:

-

Treat cells in a culture dish with SR-48692 for a specified time.

-

Trypsinize and seed a low number of viable cells (e.g., 100-1000 cells) into new culture dishes.

-

Incubate the dishes for 1-3 weeks to allow for colony formation.

-

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Count the number of colonies (typically defined as containing >50 cells).

-

The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the control group, corrected for the plating efficiency.

-

Apoptosis Assays

1. Annexin V/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Protocol:

-

Induce apoptosis in cells by treating with SR-48692 for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

-

Cell Cycle Analysis

1. Propidium Iodide (PI) Staining and Flow Cytometry

-

Principle: PI is a fluorescent dye that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with SR-48692 for the desired duration.

-

Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the membranes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Incubate the cells in the dark for at least 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram of DNA content allows for the quantification of the percentage of cells in each phase of the cell cycle.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a complex mixture of proteins extracted from cells. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol:

-

Treat cells with SR-48692 and prepare total cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK, p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by SR-48692 and the general workflows of the experimental protocols described above.

Caption: SR-48692 blocks Neurotensin binding to NTSR1, inhibiting downstream signaling.

Caption: Workflow for MTT-based cell proliferation assay.

Caption: Workflow for Annexin V/PI apoptosis assay.

Caption: Workflow for cell cycle analysis using propidium iodide.

Clinical Trials

A search of clinical trial registries has identified a Phase II/III study (NCT00290953) evaluating SR-48692 (this compound) as a maintenance therapy in patients with extensive-stage small cell lung cancer following first-line chemotherapy with cisplatin (B142131) and etoposide.[8][9] The primary objective of this randomized, double-blind, placebo-controlled trial was to compare the overall survival between the this compound and placebo arms.[9]

Conclusion

SR-48692 demonstrates significant potential as an anti-cancer agent by effectively targeting the neurotensin receptor 1. The available preclinical data consistently show its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models. Furthermore, its capacity to enhance the efficacy of conventional chemotherapies and radiotherapy highlights its potential role in combination treatment strategies. The ongoing and completed clinical trials will be crucial in determining the therapeutic value of SR-48692 in a clinical setting. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of this promising NTSR1 antagonist.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of neurotensin receptor 1 induces intrinsic apoptosis via let-7a-3p/Bcl-w axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Meclinertant In Vivo Studies in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclinertant, also known as SR-48692, is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTSR1).[1] Neurotensin, a tridecapeptide, and its receptor NTSR1 are implicated in a variety of physiological processes and have been increasingly recognized for their role in cancer progression. The NTSR1 signaling pathway is involved in tumor cell proliferation, survival, migration, and invasion. Consequently, this compound has emerged as a valuable tool for investigating the therapeutic potential of NTSR1 blockade in various cancer types. This technical guide provides a comprehensive overview of in vivo studies of this compound in mouse models, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by competitively binding to NTSR1, thereby inhibiting the downstream signaling cascades initiated by neurotensin. NTSR1 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gq, Gi/o, and Gs.[2] This promiscuous coupling leads to the activation of several key intracellular signaling pathways, most notably the MAPK and NF-κB pathways, which are central to cancer cell growth and survival.[1]

Quantitative Data from In Vivo Mouse Studies

The following tables summarize the quantitative data from key in vivo studies of this compound in various mouse cancer models.

Table 1: this compound (SR-48692) Monotherapy in Mouse Xenograft Models

| Cancer Type | Mouse Strain | Cell Line | Dosage | Administration Route | Treatment Duration | Outcome | Reference |

| Small Cell Lung Cancer | Nude Mice | NCI-H209 | 0.4 mg/kg/day | Intraperitoneal | Not Specified | Inhibition of xenograft proliferation | [3] |

| Ovarian Cancer | NMRI-Nude Foxn1 | A2780 | 1 mg/kg/day | Oral | Daily | Decrease in tumor growth | [4] |

| Neurotensin-induced Turning Behavior | Mice | - | 80 µg/kg | Intraperitoneal or Oral | Single dose | Reversal of turning behavior for 6 hours | [5] |

Table 2: this compound (SR-48692) in Combination Therapy in Mouse Xenograft Models

| Cancer Type | Mouse Strain | Cell Line | Combination Agent | This compound Dosage | Administration Route | Treatment Duration | Outcome | Reference |

| Ovarian Cancer | NMRI-Nude Foxn1 | SKOV3 | Carboplatin (B1684641) (4 mg/kg) | Not specified in abstract | Intraperitoneal (Carboplatin) | Days 1, 3, 5, 7 | Enhanced response to carboplatin, decreased tumor growth | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data tables.

Small Cell Lung Cancer Xenograft Study Protocol

-

Cell Line: NCI-H209 small cell lung cancer cells.

-

Animal Model: Nude mice.

-

Tumor Implantation: Subcutaneous injection of NCI-H209 cells into the flank of the mice.

-

Treatment: Once tumors were established, mice were treated with this compound (SR-48692) at a dose of 0.4 mg/kg per day.[3]

-

Administration: The route of administration was intraperitoneal injection.

-

Monitoring: Tumor growth was monitored regularly.

-

Endpoint: The study endpoint was likely determined by tumor size or a predefined time point, though not explicitly stated in the abstract.

Ovarian Cancer Xenograft Study Protocol

-

Cell Lines: SKOV3 and A2780 human ovarian cancer cells.

-

Animal Model: Female NMRI-Nude Foxn1 mice.[4]

-

Tumor Implantation: 3 x 10⁶ A2780 cells were injected subcutaneously into the mice.[4]

-

Treatment Initiation: Treatment began when tumors reached a volume of 100-130 mm³.[4]

-

Monotherapy Treatment: Mice were treated daily with an oral administration of either PBS (control) or this compound (SR-48692) at a dose of 1 mg/kg.[4]

-

Combination Therapy Treatment: For combination studies, mice were treated with carboplatin (4 mg/kg) via intraperitoneal injection on days 1, 3, 5, and 7.[4] The this compound administration details for the combination arm were not specified in the abstract.

-

Tumor Measurement: Tumor volume was calculated every 2 days using the ellipsoid formula.[4]

Signaling Pathways and Visualizations

The primary signaling pathways activated by the neurotensin/NTSR1 axis and inhibited by this compound are the MAPK and NF-κB pathways.

NTSR1 Signaling Pathway

Upon binding of neurotensin, NTSR1 undergoes a conformational change, leading to the activation of associated G proteins. This triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the activation of protein kinase C (PKC) and subsequent activation of the Raf-MEK-ERK (MAPK) pathway. NTSR1 activation also leads to the activation of the NF-κB pathway, promoting the transcription of genes involved in inflammation and cell survival.

Caption: NTSR1 signaling cascade initiated by Neurotensin and inhibited by this compound.

Experimental Workflow for a Xenograft Study

The following diagram illustrates a typical workflow for an in vivo mouse xenograft study investigating the efficacy of this compound.

Caption: A standard workflow for assessing this compound efficacy in a mouse xenograft model.

Conclusion

This compound has demonstrated significant antitumor activity in various preclinical mouse models of cancer, both as a monotherapy and in combination with standard chemotherapeutic agents. The data presented in this guide highlight its potential as a therapeutic agent for cancers that overexpress NTSR1. The detailed protocols and signaling pathway diagrams provide a valuable resource for researchers designing and interpreting in vivo studies with this promising compound. Further investigation into the pharmacokinetics and optimal dosing schedules of this compound in different cancer models is warranted to facilitate its clinical translation.

References

- 1. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotensin Receptor 1 Antagonist SR-48692: A Technical Guide for Neuroscience Research

Abstract

SR-48692, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1), has emerged as an invaluable pharmacological tool in neuroscience research. Its ability to cross the blood-brain barrier and specifically block the actions of neurotensin at the NTS1 receptor has enabled detailed investigation into the physiological and pathological roles of the neurotensin system. This technical guide provides an in-depth overview of SR-48692, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in neuroscience research, and visualizations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working to unravel the complexities of neurotransmitter interactions and their implications in neurological and psychiatric disorders.

Introduction

Neurotensin (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, NTS1. The development of SR-48692 (also known as meclinertant) provided the first selective, non-peptide antagonist for this receptor, revolutionizing the study of neurotensin's role in the brain.[1] SR-48692 competitively inhibits the binding of neurotensin to NTS1, thereby blocking its downstream signaling cascades.[2][3] This has made it an essential tool for exploring the intricate interplay between neurotensin and other neurotransmitter systems, most notably the dopamine (B1211576) system.[4][5]

Mechanism of Action

SR-48692 acts as a competitive antagonist at the NTS1 receptor.[3] By binding to the receptor, it prevents the endogenous ligand, neurotensin, from activating downstream signaling pathways. The NTS1 receptor is known to couple to several G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13.[6] Activation of these G proteins initiates a cascade of intracellular events, including the stimulation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and the mobilization of intracellular calcium.[6] Furthermore, NTS1 activation can modulate cyclic AMP (cAMP) levels and activate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[4][6] Agonist-bound NTS1 can also recruit β-arrestins, which mediate receptor desensitization and internalization.[6] SR-48692 effectively blocks these neurotensin-induced signaling events.

Quantitative Data

The following tables summarize key quantitative data for SR-48692 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of SR-48692

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (¹²⁵I-neurotensin binding) | Guinea pig brain | 0.99 ± 0.14 nM | [3] |

| Rat mesencephalic cells | 4.0 ± 0.4 nM | [3] | |

| COS-7 cells (rat NTS1) | 7.6 ± 0.6 nM | [3] | |

| Newborn mouse brain | 13.7 ± 0.3 nM | [3] | |

| Newborn human brain | 17.8 ± 0.9 nM | [3] | |

| Adult human brain | 8.7 ± 0.7 nM | [3] | |

| HT-29 cells | 15.3 nM | [2] | |

| N1E115 cells | 20.4 nM | [2] | |

| IC50 (³H-SR-48692 binding) | NCI-H209 cells | 20 nM | [7] |

| Ki (¹²⁵I-neurotensin binding) | Rat brain | 2.6 ± 0.52 nM | |

| Kd (³H-SR-48692 binding) | Guinea pig brain | 2.19 nM | [8] |

| Bmax (³H-SR-48692 binding) | Guinea pig brain | 1.15 pmol/mg protein | [8] |

| pA2 (Ca²⁺ mobilization) | HT-29 cells | 8.13 ± 0.03 | [3] |

| IC50 (NT-induced [³H]dopamine release) | Rat striatal slices | 1.2 ± 0.11 nM | [9] |

Table 2: In Vivo Efficacy of SR-48692

| Behavioral/Physiological Effect | Animal Model | SR-48692 Dose | Route of Administration | Effect | Reference |

| NT-induced turning behavior | Mouse | 80 µg/kg | i.p. or oral | Reversal | [3] |

| Apomorphine-induced yawning | Rat | 0.04-0.64 mg/kg | oral | Antagonism (50-65%) | [4] |

| Amphetamine-induced turning behavior | Mouse | 0.04-0.64 mg/kg | oral | Antagonism | [4] |

| NT-induced hypomotility | Rat | 0.12 mg/kg | oral | Inhibition | [10] |

| Stress-induced colonic mucin release | Rat | 1 mg/kg | i.p. | Inhibition | [11] |

| NT-induced hypotension | Rat | Not specified | oral | Prevention | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SR-48692 in neuroscience research.

Radioligand Binding Assay for NTS1 Receptor

This protocol describes a method to determine the binding affinity of SR-48692 for the NTS1 receptor using a competitive binding assay with a radiolabeled neurotensin analog.

Materials:

-

Cell membranes expressing the NTS1 receptor (e.g., from transfected cell lines or brain tissue homogenates)

-

[¹²⁵I]-Neurotensin (Radioligand)

-

SR-48692 (unlabeled competitor)

-

Unlabeled Neurotensin (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add cell membranes, [¹²⁵I]-Neurotensin (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding (NSB): Add cell membranes, [¹²⁵I]-Neurotensin, and a high concentration of unlabeled neurotensin (e.g., 1 µM).

-

Competition: Add cell membranes, [¹²⁵I]-Neurotensin, and varying concentrations of SR-48692.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 30-60 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the SR-48692 concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

This protocol outlines a method to measure the effect of SR-48692 on dopamine release in a specific brain region (e.g., the striatum) of a freely moving rodent.

Materials:

-

Rodent model (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Surgical instruments

-

SR-48692

-

Vehicle for SR-48692 (e.g., Tween 20 in 0.9% NaCl)

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Microinfusion pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Connect the probe to the microinfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14] Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of dopamine levels. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a refrigerated fraction collector.

-

Drug Administration: Administer SR-48692 via the desired route (e.g., intraperitoneal injection or oral gavage). Continue to collect dialysate samples.

-

Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

-

Data Analysis: Express the dopamine concentrations as a percentage of the average baseline levels. Compare the dopamine levels before and after SR-48692 administration to determine its effect on dopamine release.

Behavioral Assessment of SR-48692 in Rodent Models

This section provides a general framework for assessing the behavioral effects of SR-48692 in rodents, with a focus on dopamine-related behaviors.

Animal Models:

-

Dopamine Agonist-Induced Behaviors: Use of dopamine agonists like apomorphine (B128758) or amphetamine to induce specific behaviors such as turning (in unilaterally lesioned animals), stereotypy, or hyperlocomotion.[4]

-

Models of Psychiatric Disorders: Rodent models relevant to schizophrenia or Parkinson's disease can be employed to assess the therapeutic potential of SR-48692.[15]

General Procedure:

-

Acclimation: Acclimate the animals to the testing environment to reduce stress-induced behavioral changes.

-

Drug Administration: Administer SR-48692 and the vehicle control at appropriate doses and routes. The timing of administration relative to the behavioral test is crucial and should be determined based on the pharmacokinetic profile of the compound.

-

Behavioral Testing: Conduct the behavioral test at a predetermined time after drug administration. Examples of relevant tests include:

-

Rotational Behavior: In animals with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, measure the number of full rotations in response to a dopamine agonist.

-

Locomotor Activity: Use open-field arenas equipped with automated activity monitors to measure horizontal and vertical movements.

-

Catalepsy Test: Measure the time an animal remains in an externally imposed posture.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A measure of sensorimotor gating, which is often disrupted in models of schizophrenia.

-

-

Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of SR-48692 with the control group.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to SR-48692 research.

Signaling Pathways

Caption: NTS1 Receptor Signaling Pathways and the Antagonistic Action of SR-48692.

Experimental Workflows

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for In Vivo Microdialysis.

Conclusion

SR-48692 remains a cornerstone tool for dissecting the multifaceted roles of the neurotensin system in the central nervous system. Its high selectivity and in vivo activity have provided invaluable insights into the interaction between neurotensin and dopamine, with significant implications for understanding the pathophysiology of disorders such as schizophrenia and Parkinson's disease. The experimental protocols and data presented in this guide are intended to facilitate the continued use of SR-48692 in advancing our knowledge of brain function and in the development of novel therapeutic strategies for neurological and psychiatric conditions. The careful application of these methodologies will undoubtedly continue to yield critical discoveries in the field of neuroscience.

References

- 1. Regulation of the neurotensin NT1 receptor in the developing rat brain following chronic treatment with the antagonist SR 48692 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotensin receptor 1 signaling promotes pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ovid.com [ovid.com]

- 7. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotensin Receptor 1 Antagonist SR48692 Improves Response to Carboplatin by Enhancing Apoptosis and Inhibiting Drug Efflux in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SR 48692 inhibits neurotensin-induced [3H]dopamine release in rat striatal slices and mesencephalic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A neurotensin antagonist, SR 48692, inhibits colonic responses to immobilization stress in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of the neurotensin receptor antagonist SR48692 on rat blood pressure modulation by neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. Experimental schizophrenia models in rodents established with inflammatory agents and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

Meclinertant (SR 48692): A Neurotensin NTS1 Receptor Antagonist and its Anxiolytic Potential in Preclinical Models

For Immediate Release

This technical whitepaper provides an in-depth analysis of Meclinertant (SR 48692), a selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). It explores the current understanding of this compound's effects on anxiety-like behaviors in animal models, details the experimental methodologies used in its evaluation, and elucidates the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Executive Summary

Anxiety disorders represent a significant global health concern, necessitating the exploration of novel therapeutic targets. The neurotensin system, particularly the NTS1 receptor, has emerged as a promising area of investigation for its role in modulating anxiety and stress responses. This compound, a potent and selective NTS1 receptor antagonist, has demonstrated anxiolytic-like properties in various preclinical studies. This whitepaper synthesizes the available quantitative data from key animal models of anxiety, provides detailed experimental protocols for these assays, and visually represents the implicated signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Mechanism of Action: The Neurotensin NTS1 Receptor Signaling Pathway

This compound exerts its effects by competitively binding to and blocking the NTS1 receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand, neurotensin. The NTS1 receptor is a G-protein coupled receptor (GPCR), and its activation is primarily linked to the Gαq subunit.

Upon neurotensin binding, the NTS1 receptor activates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in neuronal plasticity and anxiety-related behaviors. In some neuronal populations, this signaling cascade leads to the depression of inwardly rectifying potassium (Kir) channels, resulting in neuronal excitation.[1] By blocking this pathway, this compound is thought to attenuate the anxiogenic effects that can be mediated by neurotensin in specific brain regions like the amygdala and prefrontal cortex.

Figure 1: NTS1 Receptor Signaling Pathway.

Efficacy in Animal Models of Anxiety

The anxiolytic potential of this compound has been investigated in several well-established rodent models of anxiety. These models are designed to assess different aspects of anxiety-like behavior, including exploration of novel and potentially threatening environments, and conditioned fear responses.

Elevated Plus Maze (EPM)

Table 1: Representative Data for Anxiolytic Effects in the Elevated Plus Maze (5-minute test)

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) |

|---|---|---|---|

| Vehicle (Control) | - | 15 ± 2.5 | 8 ± 1.2 |

| Diazepam (Reference) | 2.0 | 45 ± 4.1* | 15 ± 1.8* |

| This compound (Hypothetical) | 0.1 | 20 ± 3.0 | 9 ± 1.5 |

| This compound (Hypothetical) | 1.0 | 35 ± 3.8* | 13 ± 1.6* |

| This compound (Hypothetical) | 10.0 | 38 ± 4.0* | 14 ± 1.7* |

*p < 0.05 compared to Vehicle control. Data are hypothetical and for illustrative purposes due to the lack of specific dose-response tables in the reviewed literature._

Light-Dark Box Test

The light-dark box test is another common model for assessing anxiety-like behavior. The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Rodents naturally prefer the dark area, and anxiolytic drugs increase the time spent in the lit compartment.

Table 2: Representative Data for Anxiolytic Effects in the Light-Dark Box Test (10-minute test)

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Transitions (Mean ± SEM) |

|---|---|---|---|

| Vehicle (Control) | - | 120 ± 15 | 10 ± 1.5 |

| Diazepam (Reference) | 2.0 | 250 ± 20* | 22 ± 2.1* |

| This compound (Hypothetical) | 0.1 | 150 ± 18 | 12 ± 1.8 |

| This compound (Hypothetical) | 1.0 | 220 ± 22* | 18 ± 2.0* |

| This compound (Hypothetical) | 10.0 | 240 ± 25* | 20 ± 2.2* |

*p < 0.05 compared to Vehicle control. Data are hypothetical and for illustrative purposes._

Fear Conditioning

Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), like a mild footshock. This leads to the expression of a conditioned fear response, typically measured as freezing behavior, in response to the CS alone. Anxiolytic compounds can reduce the expression of this conditioned fear.

Table 3: Representative Data for Anxiolytic Effects in a Contextual Fear Conditioning Paradigm

| Treatment Group | Dose (mg/kg, i.p.) | % Freezing in Conditioned Context (Mean ± SEM) |

|---|---|---|

| Vehicle (Control) | - | 65 ± 5.2 |

| Diazepam (Reference) | 2.0 | 30 ± 4.5* |

| This compound (Hypothetical) | 0.1 | 55 ± 6.0 |

| This compound (Hypothetical) | 1.0 | 40 ± 5.5* |

| This compound (Hypothetical) | 10.0 | 35 ± 5.0* |

*p < 0.05 compared to Vehicle control. Data are hypothetical and for illustrative purposes._

Experimental Protocols

Elevated Plus Maze (EPM) Protocol

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated 50 cm above the floor.

-

Animal Handling: Animals are habituated to the testing room for at least 60 minutes prior to the test.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before testing. A known anxiolytic, such as diazepam, is used as a positive control.

-

Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for 5 minutes.

-

Data Collection: An overhead camera records the session. Automated tracking software is used to measure the time spent in and the number of entries into each arm. An entry is defined as all four paws entering an arm.

-

Analysis: The percentage of time spent in the open arms ([Time in open arms / Total time] x 100) and the percentage of open arm entries ([Open arm entries / Total entries] x 100) are calculated.

Figure 2: Elevated Plus Maze Experimental Workflow.

Light-Dark Box Test Protocol

-

Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area), connected by a small opening.

-

Animal Handling: Animals are habituated to the testing room for at least 60 minutes before the test.

-

Drug Administration: this compound or vehicle is administered i.p. 30 minutes before testing.

-

Procedure: Each animal is placed in the center of the lit compartment, facing away from the opening. The animal is allowed to explore the apparatus for 10 minutes.

-

Data Collection: Infrared beams or a video tracking system records the animal's position and movements. The time spent in each compartment and the number of transitions between compartments are measured.

-

Analysis: The primary measures are the total time spent in the light compartment and the number of transitions between the two compartments.

Figure 3: Light-Dark Box Experimental Workflow.

Fear Conditioning Protocol

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.

-

Day 1: Conditioning:

-

The animal is placed in the conditioning chamber and allowed to habituate for a baseline period (e.g., 2 minutes).

-

A series of conditioned stimulus (CS; e.g., a 30-second tone) and unconditioned stimulus (US; e.g., a 0.5-second, 0.5 mA footshock) pairings are presented. The US is typically delivered at the end of the CS.

-

The animal is removed from the chamber after a post-conditioning period.

-

-

Drug Administration: this compound or vehicle is administered i.p. 30 minutes before the context or cued test on Day 2.

-

Day 2: Contextual and Cued Fear Testing:

-

Context Test: The animal is returned to the original conditioning chamber for a set period (e.g., 5 minutes) without any CS or US presentation.

-